1,3-Bis[2-(ethenyloxy)ethoxy]benzene
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Overview
Description
1,3-Bis[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C18H24O6 It is a derivative of benzene, featuring two ethoxyethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with vinyl ether to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Basic catalysts such as potassium hydroxide or sodium hydroxide
Solvent: Common solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(ethenyloxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or nitro-substituted derivatives
Scientific Research Applications
1,3-Bis[2-(ethenyloxy)ethoxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and nanocomposites.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
- 1,2-Bis[2-(hexyloxy)ethoxy]benzene
Comparison
1,3-Bis[2-(ethenyloxy)ethoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene, it has fewer ethoxyethoxy groups, resulting in different reactivity and applications. Similarly, 1,2-Bis[2-(hexyloxy)ethoxy]benzene has longer alkyl chains, affecting its solubility and interaction with other molecules.
Properties
CAS No. |
84040-78-8 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1,3-bis(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C14H18O4/c1-3-15-8-10-17-13-6-5-7-14(12-13)18-11-9-16-4-2/h3-7,12H,1-2,8-11H2 |
InChI Key |
QFGQQQYBIDSQDV-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC1=CC(=CC=C1)OCCOC=C |
Origin of Product |
United States |
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